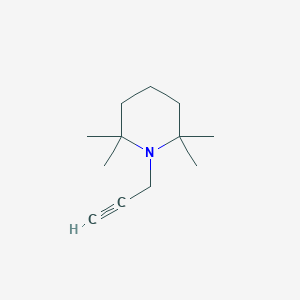

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine

Description

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

2,2,6,6-tetramethyl-1-prop-2-ynylpiperidine |

InChI |

InChI=1S/C12H21N/c1-6-10-13-11(2,3)8-7-9-12(13,4)5/h1H,7-10H2,2-5H3 |

InChI Key |

VATBHJNODZKRMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(N1CC#C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,2,6,6-Tetramethylpiperidine Core

The 2,2,6,6-tetramethylpiperidine core is typically prepared by the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine or by the reductive cleavage of triacetonamine hydrazones. A notable continuous process involves the formation of a hydrazone intermediate from triacetonamine and hydrazine hydrate, followed by hydrazone cleavage under alkaline conditions and heat to yield 2,2,6,6-tetramethylpiperidine with high purity and yield (greater than 90%).

Key features of this method include:

- Use of hydrazine hydrate in 1.5 to 3 times molar excess relative to triacetonamine

- Reaction temperature range of 160–200 °C during hydrazone cleavage

- Use of alkali metal hydroxide (preferably potassium hydroxide) in catalytic amounts

- Continuous distillation to separate the product phase from excess hydrazine and water

- Achieved product purity >99% after fractionation

This method allows for reduced solvent and alkali usage compared to traditional batch processes and improves overall yield and selectivity.

N-Alkylation with Propargyl Group

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and copper catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

The compound "2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine" has several applications across various scientific disciplines, including chemistry, biology, medicine, and materials science. It is important to note that some search results refer to related compounds with similar names, such as "2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl free radical" and "Piperidine, 2,2,6,6-tetramethyl-4-(2-propen-1-yloxy)-" . While these compounds share structural similarities, their applications and properties may differ. 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine is also referred to as 2,2,6,6-Tetramethyl-1-(prop-2-ynyl)piperidine.

Applications

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl free radical This compound is valuable in organic synthesis, polymer chemistry, and materials science . It acts as a stable free radical in the synthesis of polymers, enhancing properties such as durability and resistance to degradation .

2,2,6,6-Tetramethyl-4-(2-propynyloxy)piperidine 1-oxyl free radical is widely utilized in research focused on:

- Antioxidant Studies: Effective in studying oxidative stress in biological systems, helping researchers understand the role of free radicals in diseases .

- Polymer Chemistry: Serves as a stable free radical in the synthesis of polymers, enhancing properties such as durability and resistance to degradation .

- Medicinal Chemistry: Explored for its potential in drug development, particularly in creating new therapeutic agents that combat oxidative damage .

- Material Science: Used in the formulation of advanced materials, providing improved stability and performance in various applications, such as coatings and adhesives .

- Environmental Research: Aids in the study of pollutant degradation, offering insights into how to mitigate environmental damage caused by free radicals .

Scientific Research

tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. In biological research, this compound is used to study the effects of piperidine derivatives on biological systems and serves as a model compound for understanding the interactions of similar structures with biological targets. The compound is investigated for its potential therapeutic applications, as piperidine derivatives are known for their pharmacological activities, and this compound is studied for its potential use in developing new drugs. In the industrial sector, this compound is used in the production of specialty chemicals and materials because its reactivity and stability make it a valuable component in various industrial processes.

Case Study

- Psoriatic Arthritis Treatment: Magnetic resonance imaging (MRI) was used to detect early responses to biologic therapy in patients with psoriatic arthritis, with variables of tenosynovitis, synovitis, and osteitis demonstrating responsiveness posttherapy . While this study does not directly involve 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine, it highlights the use of MRI in assessing treatment responses, which could potentially be applied in studies involving this compound .

Comparison of Similar Compounds

| Compound | Properties |

|---|---|

| tert-Butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate | Unique due to its specific substituents, which confer distinct reactivity and stability compared to similar compounds. The presence of the prop-2-yn-1-yl group allows for unique chemical transformations that are not possible with other piperidine derivatives. |

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of electrons and promoting the formation of oxidized products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Steric Effects

- Nitrosation Rates : The parent compound, 2,2,6,6-tetramethylpiperidine, exhibits a nitrosation rate ~100x slower than unsubstituted piperidine due to steric hindrance from methyl groups . This steric effect is critical in applications requiring selective reactivity.

- Radical Scavenging: TEMPO and its derivatives (e.g., 2,2,6,6-tetramethyl-1-(4-nitrophenoxy)piperidine) are widely used to trap reactive oxygen species (ROS) like •OH and <sup>1</sup>O2 in ESR studies .

Biological Activity

2,2,6,6-Tetramethyl-1-(prop-2-yn-1-yl)piperidine (TMPP) is a piperidine derivative that has garnered interest in various biological applications due to its unique structural features. This compound is characterized by a piperidine ring substituted with a prop-2-yn-1-yl group and multiple methyl groups, which contribute to its biological activity. Understanding its biological properties is crucial for potential therapeutic applications.

The molecular formula of TMPP is , with a molecular weight of 197.33 g/mol. The structure includes a piperidine core, which is known for its ability to interact with various biological targets.

TMPP's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may act as an enzyme inhibitor or modulate receptor functions, potentially influencing pathways related to neurological disorders and other conditions .

Antiviral Activity

Recent studies have explored the antiviral potential of TMPP and related compounds. For example, derivatives of piperidine have shown significant activity against viral pathogens, including SARS-CoV-2. These compounds were found to inhibit viral replication effectively, indicating that TMPP may possess similar antiviral properties .

Antifungal Activity

In addition to antiviral effects, TMPP has been investigated for antifungal activity. Studies on piperidine derivatives demonstrated their efficacy against Candida auris, a pathogen known for its resistance to conventional antifungals. The compounds induced cell cycle arrest and apoptosis in fungal cells, suggesting that TMPP could be developed as an antifungal agent .

Case Studies

Safety and Toxicity

While exploring the biological activities of TMPP, safety profiles are critical. Preliminary assessments indicate that some piperidine derivatives exhibit low toxicity levels in vitro and in vivo, making them suitable candidates for further development in therapeutic applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.